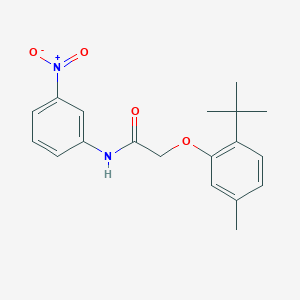

2-(2-tert-butyl-5-methylphenoxy)-N-(3-nitrophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest is a specific chemical entity known for its unique structure and potential applications in various fields of chemistry and materials science. It is a part of a broader class of compounds characterized by their acetamide group and specific substituents that provide distinctive physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including nitration, acetylation, and the formation of acetamide groups through specific reaction conditions. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration processes, highlighting the complexity and precision required in synthesizing similar compounds (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of such compounds is typically determined through techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the types of bonds present. This structural information is crucial for understanding the compound's reactivity and properties (P. Jansukra et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include interactions with various reagents leading to the formation of new bonds or the modification of existing ones. Their reactivity can be influenced by the presence of functional groups, such as nitro, acetamide, or phenoxy groups. For example, reactions involving hydrogen bonds and the impact of substituents on these interactions are of particular interest (T. Romero & Angela Margarita, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure. These properties are crucial for the compound's applications and handling. The crystalline structure, for example, affects the material's stability and reactivity (S. Geetha, R. Sribalan, S. Lakshmi, 2023).

Chemical Properties Analysis

Chemical properties, including reactivity with other chemical species, stability under various conditions, and the potential for forming new compounds, are central to understanding the compound's utility in scientific research and industrial applications. Molecular docking studies, for example, can reveal a compound's potential interactions with biological molecules, offering insights into its biomedical applications (S. Geetha, R. Sribalan, S. Lakshmi, 2023).

科学的研究の応用

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are utilized to degrade recalcitrant compounds like acetaminophen in aqueous media, leading to various by-products and pathways. The research into these processes, including the biotoxicity of by-products and degradation pathways, can provide insights into the environmental applications of related compounds for pollution control and water treatment technologies (Qutob et al., 2022).

Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), used to extend the shelf life of various products, share structural similarities with the compound . Research on the environmental presence, human exposure, and toxicity of SPAs highlights the importance of understanding the ecological impact of these chemicals and their derivatives. This knowledge is crucial for assessing the environmental behavior and potential risks associated with the use of chemically related compounds (Liu & Mabury, 2020).

Pharmacogenetics of Drug Metabolism

The study of drug metabolism, including that of paracetamol (acetaminophen), provides valuable insights into the pharmacological applications and genetic differences in drug response. Understanding the metabolic pathways and genetic factors influencing drug metabolism can inform the development and therapeutic use of related chemical compounds (Zhao & Pickering, 2011).

Analgesic Mechanisms of Action

Research into the analgesic effects of acetaminophen reveals complex mechanisms beyond simple enzyme inhibition, involving metabolites acting on various receptors. This area of study can inform the therapeutic potential and mechanistic understanding of related compounds in pain management and other medical applications (Ohashi & Kohno, 2020).

Environmental and Health Impact Assessment

The environmental fate, biodegradation, and toxicological profiles of related compounds, such as paracetamol and its by-products, are critical for assessing the environmental and health impacts of chemical pollutants. Studies on the removal strategies, transformation pathways, and toxicity of these compounds in various environmental matrices provide a framework for evaluating the risks and mitigation strategies for related chemicals (Vo et al., 2019).

特性

IUPAC Name |

2-(2-tert-butyl-5-methylphenoxy)-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-13-8-9-16(19(2,3)4)17(10-13)25-12-18(22)20-14-6-5-7-15(11-14)21(23)24/h5-11H,12H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVGYJTYLDWKMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)

![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)

![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)

![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)

![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)

![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)

![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)